molecular formula C23H15BrFN3 B2800292 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-99-7

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2800292
CAS No.: 901228-99-7
M. Wt: 432.296
InChI Key: RWWDVDMVNTVEPO-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base in an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWDVDMVNTVEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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